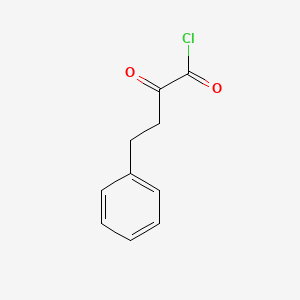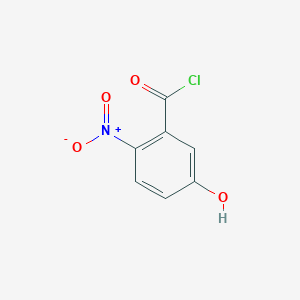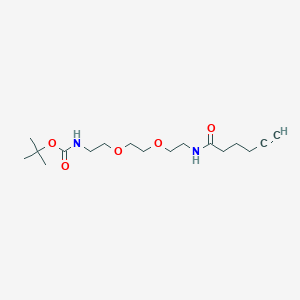
tert-Butyl 2-(2-(2-hex-5-ynamidoethoxy)-ethoxy)ethylcarbamate
Descripción general
Descripción
Tert-Butyl 2-(2-(2-hex-5-ynamidoethoxy)-ethoxy)ethylcarbamate (TBHEC) is an organic compound that is used in scientific research applications. It is a derivative of carbamate, a class of compounds that are derived from carbamic acid. TBHEC has been studied in a variety of fields, including biochemistry, pharmacology, and biotechnology. It has been used to study the mechanisms of action of drugs, as well as to study the biochemical and physiological effects of various compounds.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- tert-Butyl 2-(2-(2-hex-5-ynamidoethoxy)-ethoxy)ethylcarbamate has been used in the synthesis of various chemical compounds. For example, it has been utilized in the preparation of 2-(2-((6-chlorohexyl)oxy)ethoxy) ethanamine, highlighting its role as an intermediate in complex chemical synthesis (Wu, 2011). Another study synthesized tert-butyl N-[2-(N-isobutyl-4-methoxybenzenesulfonamido)ethyl]carbamate, illustrating the chemical's versatility in forming new compounds with various functional groups (Bai & Wang, 2014).
Molecular Structure Analysis
- Studies have explored the molecular structures of derivatives of this compound. For instance, research into the molecular structures of tert-butyl (S)-2-hydroxy-[N-(substituted-benzylidene)hydrazinyl-carbonyl]-ethylcarbamates derived from L-serine revealed insights into their hydrogen-bond connectivity in two dimensions (Howie et al., 2011).
Thermosensitive Applications
- The compound has been employed in the development of thermosensitive materials. For instance, Deng Jin-gen (2013) synthesized novel thermosensitive benzyl ether dendrimers incorporating tert-butyl 3,5-bis{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}phenylcarbamate, demonstrating its potential in temperature-responsive applications (Deng Jin-gen, 2013).
Pharmaceutical Intermediate
- It has been used as an intermediate in the synthesis of biologically active compounds, such as omisertinib (AZD9291), an important cancer treatment drug (Zhao et al., 2017).
Crystal Structure Studies
- The crystal structure of derivatives of this compound has been analyzed, providing valuable insights into their molecular arrangements and potential applications in material science (Abbas et al., 2009).
Application in Organic Synthesis
- It has been a key component in organic synthesis, contributing to the development of various organic compounds and intermediates with potential applications in pharmaceuticals and material science (Prandi & Venturello, 1994).
Propiedades
IUPAC Name |
tert-butyl N-[2-[2-[2-(hex-5-ynoylamino)ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O5/c1-5-6-7-8-15(20)18-9-11-22-13-14-23-12-10-19-16(21)24-17(2,3)4/h1H,6-14H2,2-4H3,(H,18,20)(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBCLYZSEWDDQEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCNC(=O)CCCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



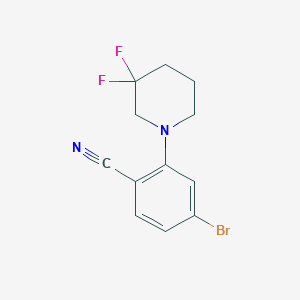
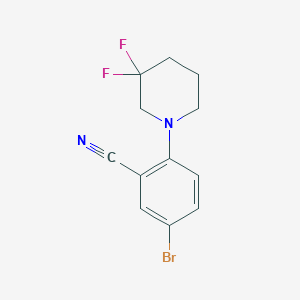
![9-tert-Butyl 3-methyl 7-oxo-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate](/img/structure/B1407550.png)
![Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1407552.png)
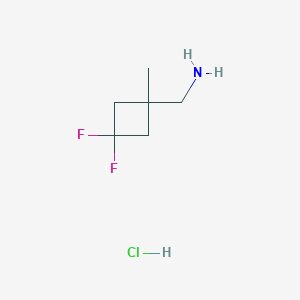

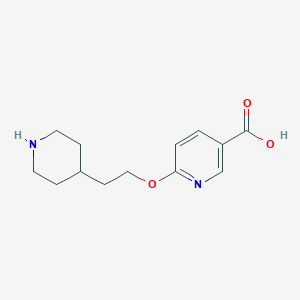


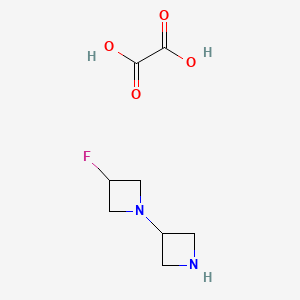
![tert-Butyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-cyanoacetate](/img/structure/B1407567.png)
